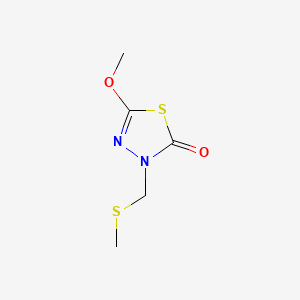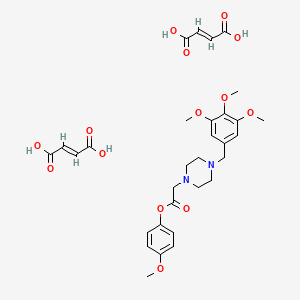
1H-Benzimidazole, 2-(((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 2-(((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)- is a heterocyclic compound that combines the structural features of benzimidazole and imidazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-(((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)- typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Imidazole Ring: The imidazole ring can be introduced through cyclization reactions involving suitable precursors such as glyoxal or its derivatives.
Thiomethylation: The thiomethyl group can be introduced by reacting the benzimidazole-imidazole intermediate with thiomethylating agents like methylthiol or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Benzimidazole, 2-(((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the benzimidazole or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 2-(((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 2-(((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can act as an inhibitor or modulator of specific biological pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Benzimidazole, 2-(((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)methyl)
- 1H-Benzimidazole, 2-(((1-(4-bromophenyl)-1H-imidazol-2-yl)thio)methyl)
- 1H-Benzimidazole, 2-(((1-(4-methylphenyl)-1H-imidazol-2-yl)thio)methyl)
Uniqueness
1H-Benzimidazole, 2-(((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)- is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s biological activity, stability, and physicochemical properties. Fluorine atoms are known to enhance the metabolic stability and membrane permeability of compounds, making this particular derivative potentially more effective in its applications compared to its analogs.
Eigenschaften
CAS-Nummer |
123823-67-6 |
|---|---|
Molekularformel |
C17H13FN4S |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2-[[1-(4-fluorophenyl)imidazol-2-yl]sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H13FN4S/c18-12-5-7-13(8-6-12)22-10-9-19-17(22)23-11-16-20-14-3-1-2-4-15(14)21-16/h1-10H,11H2,(H,20,21) |
InChI-Schlüssel |
HDQPTCMQQGBERL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NC=CN3C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


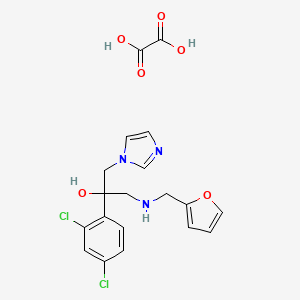
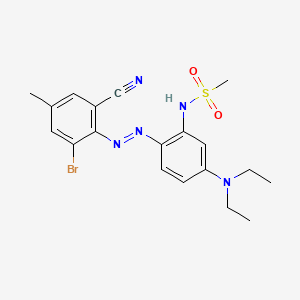

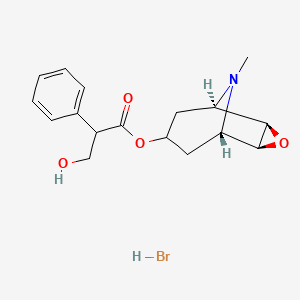

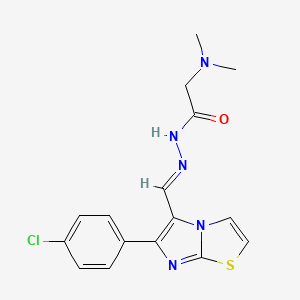

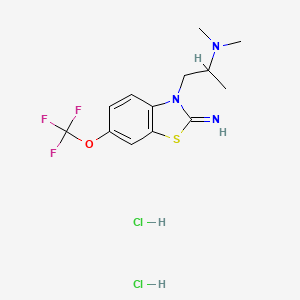

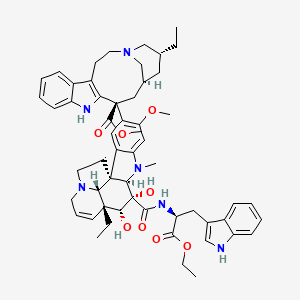
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(2-methylpropyl)-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12763136.png)
![4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12763140.png)
